molecular formula C8H8F3NO2 B13601303 (1S)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol

(1S)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol

Cat. No.: B13601303
M. Wt: 207.15 g/mol
InChI Key: VXNSQGMLABERSS-ZETCQYMHSA-N
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Description

(1S)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol typically involves the reaction of a suitable pyridine derivative with a trifluoromethylating agent. One common method includes the use of trifluoroacetic acid and a methoxypyridine derivative under controlled conditions to achieve the desired product. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

(1S)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-methoxypyridin-4-yl)ethan-1-ol
  • (S)-1-(2-methoxypyridin-4-yl)ethan-1-ol
  • 2-(Pyridin-2-yl)pyrimidine derivatives

Uniqueness

(1S)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds .

Properties

Molecular Formula

C8H8F3NO2

Molecular Weight

207.15 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethanol

InChI

InChI=1S/C8H8F3NO2/c1-14-6-4-5(2-3-12-6)7(13)8(9,10)11/h2-4,7,13H,1H3/t7-/m0/s1

InChI Key

VXNSQGMLABERSS-ZETCQYMHSA-N

Isomeric SMILES

COC1=NC=CC(=C1)[C@@H](C(F)(F)F)O

Canonical SMILES

COC1=NC=CC(=C1)C(C(F)(F)F)O

Origin of Product

United States

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